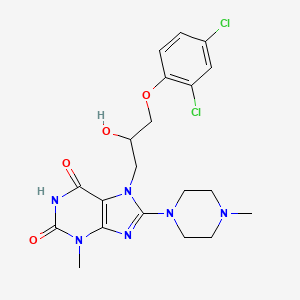
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic molecule that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multiple steps, including the formation of the purine core, functionalization of the side chains, and introduction of the piperazine moiety. Common reagents and conditions might include:
Purine Core Formation: Starting from a suitable purine precursor, such as 6-chloropurine, through nucleophilic substitution reactions.
Side Chain Functionalization: Introduction of the 2,4-dichlorophenoxy group via etherification reactions.
Piperazine Introduction: Coupling reactions to attach the piperazine ring to the purine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxyl group to a ketone.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Nucleophilic substitution reactions at the purine core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted purines and phenoxy derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 7-(3-chlorophenoxy)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
生物活性
The compound 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its IUPAC name, is a purine derivative with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23Cl2N5O4
- Molecular Weight : 504.4 g/mol
- Structure : The compound features a purine base with various substituents that enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor agent and its effects on various cellular pathways.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown potent activity against glioblastoma multiforme and breast adenocarcinoma cells.
- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis characterized by morphological changes such as cell shrinkage and chromatin condensation. These effects are observed at low concentrations (nanomolar range) .
The biological mechanisms underlying the activity of this compound include:
- Inhibition of DNA Synthesis : Similar to other purine derivatives, it may interfere with nucleotide synthesis pathways.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death.
- Targeting Cellular Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Glioblastoma Cells :
- Breast Adenocarcinoma Evaluation :
Data Table: Biological Activity Summary
特性
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O4/c1-25-5-7-27(8-6-25)19-23-17-16(18(30)24-20(31)26(17)2)28(19)10-13(29)11-32-15-4-3-12(21)9-14(15)22/h3-4,9,13,29H,5-8,10-11H2,1-2H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWVDMPJZQZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













